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Compound of Interest

Compound Name:
4-Chlorobenzyl 2-

(acetylamino)benzoate

Cat. No.: B338760

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chlorobenzyl 2-
(acetylamino)benzoate, a compound of interest for its potential applications in medicinal

chemistry and materials science. Due to its status as a novel or non-commercial compound,

this document synthesizes information from established chemical principles and data from

analogous structures to provide a robust predictive profile.

Chemical Identity and Properties
IUPAC Name and CAS Number

IUPAC Name: 4-Chlorobenzyl 2-(acetylamino)benzoate

CAS Number: As of the latest search, a specific CAS Registry Number has not been

assigned to this compound, indicating its novelty or limited reporting in the chemical

literature. Researchers synthesizing this compound for the first time are encouraged to

report it to the CAS Registry.
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Chemical Structure
The molecular structure consists of a 4-chlorobenzyl group ester-linked to a 2-

(acetylamino)benzoic acid (N-acetylanthranilic acid) backbone.

Diagram 1: Molecular Structure of 4-Chlorobenzyl 2-(acetylamino)benzoate

Caption: Molecular structure of 4-Chlorobenzyl 2-(acetylamino)benzoate.

Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 4-Chlorobenzyl 2-
(acetylamino)benzoate. These values are estimated based on the properties of its constituent

parts and related molecules.

Property Predicted Value Notes

Molecular Formula C₁₆H₁₄ClNO₃

Molecular Weight 303.74 g/mol

Appearance White to off-white solid
Based on similar aromatic

esters.

Melting Point 100-120 °C

Expected to be higher than 4-

chlorobenzyl benzoate (57-61

°C) due to the amide group

allowing for hydrogen bonding.

Solubility

Soluble in organic solvents like

dichloromethane, ethyl

acetate, and acetone.

Insoluble in water.

Typical for moderately polar

organic compounds.

LogP ~3.5 - 4.5

Estimated based on the

lipophilicity of the chlorobenzyl

and acetylaminobenzoate

moieties.
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Synthesis and Purification
The synthesis of 4-Chlorobenzyl 2-(acetylamino)benzoate can be achieved through standard

esterification methods. The most direct approach is the reaction of 2-(acetylamino)benzoic acid

with 4-chlorobenzyl alcohol under acidic catalysis, or the reaction of the sodium salt of 2-

(acetylamino)benzoic acid with 4-chlorobenzyl chloride.

Recommended Synthetic Protocol: Steglich
Esterification
This method is favored for its mild reaction conditions and suitability for sensitive substrates.

Diagram 2: Synthetic Workflow for 4-Chlorobenzyl 2-(acetylamino)benzoate
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Caption: Steglich esterification workflow for the synthesis of the target compound.

Step-by-Step Methodology:

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-

(acetylamino)benzoic acid and 1.1 equivalents of 4-chlorobenzyl alcohol in anhydrous
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dichloromethane (DCM).

Catalyst Addition: Add 0.1 equivalents of 4-dimethylaminopyridine (DMAP) to the solution.

Coupling Agent: Cool the mixture to 0 °C in an ice bath and add 1.2 equivalents of N,N'-

dicyclohexylcarbodiimide (DCC) portion-wise.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor

the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU)

precipitate. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and

brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield the pure 4-Chlorobenzyl 2-(acetylamino)benzoate.

Analytical Characterization (Predicted)
The following are the expected analytical signatures for 4-Chlorobenzyl 2-
(acetylamino)benzoate based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):

δ ~8.0-8.2 ppm (d, 1H): Aromatic proton on the benzoate ring ortho to the ester.

δ ~7.3-7.5 ppm (m, 5H): Aromatic protons of the 4-chlorobenzyl group and a proton on the

benzoate ring.

δ ~7.0-7.2 ppm (t, 1H): Aromatic proton on the benzoate ring.

δ ~8.5-8.7 ppm (d, 1H): Aromatic proton on the benzoate ring ortho to the amide.

δ ~10.0-11.0 ppm (s, 1H): Amide N-H proton.
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δ ~5.3 ppm (s, 2H): Methylene (-CH₂-) protons of the benzyl group.

δ ~2.2 ppm (s, 3H): Acetyl (-CH₃) protons.

¹³C NMR (100 MHz, CDCl₃):

δ ~168-170 ppm: Carbonyl carbon of the acetyl group.

δ ~165-167 ppm: Carbonyl carbon of the ester group.

δ ~120-140 ppm: Aromatic carbons.

δ ~65-67 ppm: Methylene (-CH₂-) carbon of the benzyl group.

δ ~25 ppm: Acetyl (-CH₃) carbon.

Infrared (IR) Spectroscopy
~3300 cm⁻¹: N-H stretching of the amide.

~1720 cm⁻¹: C=O stretching of the ester.

~1680 cm⁻¹: C=O stretching of the amide (Amide I band).

~1590, 1480 cm⁻¹: C=C stretching of the aromatic rings.

~1250 cm⁻¹: C-O stretching of the ester.

~750 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)
Expected [M+H]⁺: m/z 304.0735 for C₁₆H₁₅ClNO₃⁺. The isotopic pattern for one chlorine

atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observable.

Potential Applications and Research Directions
While specific applications for 4-Chlorobenzyl 2-(acetylamino)benzoate are not yet

documented, its structural motifs suggest several areas of potential interest for researchers.
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Medicinal Chemistry: The anthranilic acid scaffold is present in a number of anti-

inflammatory drugs.[1] The introduction of the 4-chlorobenzyl group may modulate the

lipophilicity and pharmacokinetic properties of the parent molecule, potentially leading to new

therapeutic agents.

Materials Science: Benzoate esters are often used as plasticizers and in the formulation of

polymers and coatings. The specific substitutions on this molecule could impart unique

properties such as thermal stability or altered refractive index.

Safety and Handling
As a novel compound, a full toxicological profile is not available. Standard laboratory safety

precautions should be followed:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Avoid inhalation, ingestion, and skin contact.

Refer to the safety data sheets (SDS) of the starting materials for specific handling

information.

Conclusion
4-Chlorobenzyl 2-(acetylamino)benzoate represents an interesting, yet underexplored,

chemical entity. This guide provides a foundational understanding of its identity, synthesis, and

predicted analytical characteristics, based on established chemical principles. It is intended to

serve as a starting point for researchers and scientists interested in exploring the potential of

this and related novel compounds in drug discovery and materials science. The provided

synthetic and analytical guidance should enable the successful preparation and

characterization of this molecule for further investigation.
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A document discussing the anti-inflammatory potential of a related compound, 4-

chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate, which also contains an anthranilic acid

scaffold. (Source: Sequential analysis for identification of byproduct from N-benzylation

reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-

((4-chlorobenzyl)amino)benzoate - PMC, URL: [Link])

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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